molecular formula C13H16O3 B12112852 3-(4-methoxybenzyl)dihydro-2H-pyran-4(3H)-one

3-(4-methoxybenzyl)dihydro-2H-pyran-4(3H)-one

Cat. No.: B12112852
M. Wt: 220.26 g/mol
InChI Key: VXOXLPKONVXOMI-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)dihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of dihydropyranones This compound is characterized by the presence of a methoxybenzyl group attached to a dihydropyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)dihydro-2H-pyran-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl alcohol with dihydropyran in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the dihydropyranone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the use of advanced purification techniques ensures the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzyl)dihydro-2H-pyran-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4-methoxybenzyl)dihydro-2H-pyran-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)dihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)dihydro-2H-pyran-4(3H)-one
  • 3-(4-methoxybenzyl)-2H-pyran-4(3H)-one

Uniqueness

3-(4-methoxybenzyl)dihydro-2H-pyran-4(3H)-one is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]oxan-4-one

InChI

InChI=1S/C13H16O3/c1-15-12-4-2-10(3-5-12)8-11-9-16-7-6-13(11)14/h2-5,11H,6-9H2,1H3

InChI Key

VXOXLPKONVXOMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2COCCC2=O

Origin of Product

United States

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